REACTION_CXSMILES
|
[CH3:1][CH:2]1[O:7][C:5](=[O:6])[CH2:4][CH2:3]1.C[O-].[Na+].[CH3:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([CH:19]=O)=[CH:17][CH:18]=1.S(=O)(=O)(O)O>C(OC)(C)(C)C.O>[CH3:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([CH:19]=[C:4]2[CH2:3][CH:2]([CH3:1])[O:7][C:5]2=[O:6])=[CH:17][CH:18]=1 |f:1.2|
|
Name
|
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
CC1CCC(=O)O1
|
Name
|
sodium methoxide
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)C=O
|
Name
|
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is maintained
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
After the phases have separated
|
Type
|
DISTILLATION
|
Details
|
the product is distilled
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C2C(=O)OC(C2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |